7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethylcoumarin with a hydroxylating agent to introduce the hydroxyl group at the 7-position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
6,7-Dihydroxycoumarin: Known for its antioxidant and anti-inflammatory activities.
Umbelliferone (7-Hydroxycoumarin): Exhibits similar antioxidant and antimicrobial properties.
Uniqueness
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including hydroxyl and methyl substituents that enhance its solubility and interaction potential with biological targets. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant case studies and data.
Chemical Structure and Properties
The molecular structure of this compound includes a chromen-2-one backbone with hydroxyl groups at the 7-position and methyl groups at the 4 and 8 positions. These substitutions play a crucial role in its biological activity by influencing its chemical reactivity and solubility.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . A study published in Natural Product Research highlighted that this compound could serve as a lead for developing new antibacterial agents.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Bacillus subtilis | Moderate |
Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit specific cancer-associated enzymes. For instance, research on derivatives of this compound has shown selective inhibition of human carbonic anhydrase (CA) isoforms IX and XII, which are often overexpressed in tumors. These findings suggest that modifications to the chromene scaffold can enhance selectivity and potency against cancer cells .
Isoform | Inhibition Activity |
---|---|
Human CA IX | Selective inhibition |
Human CA XII | Selective inhibition |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in various in vitro models. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. In particular, studies have indicated that it can inhibit oxidative damage in cellular models, which is crucial for preventing chronic diseases such as atherosclerosis .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Antibacterial : Disruption of bacterial cell wall synthesis.
- Anticancer : Inhibition of carbonic anhydrase isoforms involved in tumor growth.
- Antioxidant : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Case Studies
- Antibacterial Study : A comparative study assessed various chromone derivatives against bacterial strains. This compound showed promising results against Gram-positive bacteria.
- Cancer Research : A recent study synthesized several derivatives based on this compound and tested their inhibitory effects on CA isoforms associated with cancer. The results indicated that specific modifications could enhance selectivity towards tumor-associated enzymes while minimizing off-target effects .
- Oxidative Stress Protection : In vitro experiments demonstrated that this compound could significantly reduce markers of oxidative stress in endothelial cells exposed to inflammatory stimuli .
Properties
IUPAC Name |
7-hydroxy-4,8-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMGVPSTRNMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884035 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4115-76-8 | |
Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4115-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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